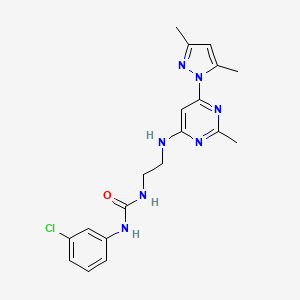

1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN7O/c1-12-9-13(2)27(26-12)18-11-17(23-14(3)24-18)21-7-8-22-19(28)25-16-6-4-5-15(20)10-16/h4-6,9-11H,7-8H2,1-3H3,(H,21,23,24)(H2,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDFVSZXASBQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings on its biological activity, including anticancer properties and mechanisms of action.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to 1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea . Here are some key findings:

- Inhibition of Cancer Cell Lines : Research indicates that compounds containing pyrazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have shown IC50 values in the micromolar range against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cells. Specifically, compounds with modifications at the pyrazole ring demonstrated IC50 values ranging from 0.01 µM to 49.85 µM across different studies .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.01 |

| Compound B | NCI-H460 | 0.03 |

| Compound C | A549 | 26.00 |

| Compound D | Hep-2 | 3.25 |

| Compound E | P815 | 17.82 |

The mechanism through which 1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea exerts its biological effects may involve:

- Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit various kinases such as Aurora-A and CDK2, which are crucial for cell cycle regulation and tumor growth . For example, one study noted that a related compound inhibited Aurora-A kinase with an IC50 of 0.16 µM.

- Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving caspases . This suggests that the compound may promote programmed cell death in malignancies.

- Anti-inflammatory Effects : Some pyrazole derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could further enhance their therapeutic potential in cancer treatment .

Case Studies

A notable study examined the effects of various pyrazole derivatives on specific cancer types:

- Study on MCF7 Cells : In vitro tests revealed that certain derivatives led to significant reductions in cell viability, indicating potential for therapeutic use in breast cancer treatment.

- Combination Therapies : Research also explored the efficacy of combining pyrazole derivatives with traditional chemotherapeutics, revealing synergistic effects that enhance overall cytotoxicity against resistant cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and structurally analogous molecules:

Structural and Functional Insights

- Aryl Substituent Effects: The target compound’s 3-chlorophenyl group confers greater lipophilicity compared to the 3,5-dimethoxyphenyl group in MK13 , which may favor tissue penetration but reduce solubility.

- Heterocyclic Core Variations: Pyrimidine-pyrazole systems (target compound) offer dual hydrogen-bonding and π-π interactions, advantageous for kinase inhibition. In contrast, pyridazinone () introduces a ketone group, which could participate in redox reactions or metabolic degradation . Pyridazine-based analogs () are less common in drug design but may confer resistance to enzymatic hydrolysis due to their unique electronic structure .

- Comparatively, the 4-methylpyrazole in MK13 lacks this bulk, possibly reducing target specificity. The dimethylamino group in ’s compound enhances basicity, which could improve solubility and bioavailability compared to the target’s neutral pyrazole .

Physicochemical and Pharmacokinetic Considerations

- However, analogs like MK13 (318 g/mol) and ’s compound (299 g/mol) are more drug-like .

- Solubility : Methoxy groups (MK13, ) improve water solubility, whereas chloro substituents (target, ) prioritize lipophilicity for membrane penetration .

- Metabolic Stability : Pyrimidine rings (target, ) are generally more metabolically stable than pyridazines () due to reduced susceptibility to cytochrome P450 oxidation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea, and how can reaction conditions be optimized?

- Methodology :

- Stepwise assembly : The compound can be synthesized via sequential coupling of its modular components. For example:

Pyrimidine-pyrrole subunit : Prepare 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-amine using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) between halogenated pyrimidines and pyrazole derivatives .

Urea linkage : React 3-chlorophenyl isocyanate with the pyrimidine-pyrrole amine intermediate in an inert solvent (e.g., dichloromethane) under reflux with a base (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization : Apply Design of Experiments (DoE) to refine parameters like temperature, stoichiometry, and catalyst loading. Flow chemistry systems can enhance reproducibility and scalability .

Q. How should researchers characterize the structural integrity of this compound, particularly its urea and pyrazole-pyrimidine motifs?

- Analytical techniques :

- X-ray crystallography : Resolve crystal structures to confirm spatial arrangements of the urea linker and pyrimidine-pyrrole substituents. Similar compounds (e.g., 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinic acid) have been structurally validated via crystallography .

- Spectroscopy :

- NMR : Use - and -NMR to verify proton environments (e.g., urea NH peaks at δ 8–10 ppm) and aromatic/heterocyclic signals .

- IR : Identify urea carbonyl stretches (~1640–1680 cm) and pyrazole/pyrimidine ring vibrations .

Advanced Research Questions

Q. What computational or experimental approaches are suitable for analyzing structure-activity relationships (SAR) of this compound in biological systems?

- Methodology :

- Molecular docking : Model interactions between the pyrimidine-pyrrole moiety and target enzymes (e.g., kinases) using software like AutoDock. Compare with structurally related urea derivatives (e.g., pyrazole-based Lamellarin O analogues) to identify critical binding motifs .

- In vitro assays : Test inhibitory activity against kinase panels or bacterial targets. Use dose-response curves (IC/EC) to correlate substituent effects (e.g., chloro vs. methyl groups) with potency .

Q. How can researchers resolve contradictions in synthetic yields or purity across different batches?

- Troubleshooting :

- HPLC-MS : Monitor reaction intermediates for side products (e.g., incomplete urea formation or pyrazole decomposition). Adjust purification protocols (e.g., gradient column chromatography) .

- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify rate-limiting steps .

Q. What strategies are effective for improving the solubility and bioavailability of this hydrophobic urea derivative?

- Approaches :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the ethylamino spacer or pyrimidine ring to enhance aqueous solubility .

- Co-crystallization : Explore co-formers (e.g., triphenylphosphine oxide) to modify crystal packing and dissolution rates, as demonstrated in similar pyrazole-acid complexes .

Experimental Design & Data Interpretation

Q. How can multi-step synthesis of this compound be streamlined to reduce side reactions?

- Flow chemistry : Implement continuous-flow reactors for high-precision control of exothermic steps (e.g., isocyanate-amine coupling). This minimizes decomposition and improves yield consistency .

- Protecting groups : Temporarily shield reactive sites (e.g., pyrazole NH) during pyrimidine functionalization. Use Boc or Fmoc groups, which can be cleaved under mild conditions .

Q. What statistical methods are recommended for analyzing biological or physicochemical data related to this compound?

- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, PSA) with bioactivity data .

- Response surface methodology (RSM) : Optimize synthetic or formulation parameters using central composite designs .

Safety & Handling

Q. What safety precautions are critical when handling intermediates like 3-chlorophenyl isocyanate or pyrazole derivatives?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.